Furostilbestrol
Description
Historical Context of Stilbestrol Research and Furostilbestrol's Development
The development of this compound is a specific chapter in the larger narrative of 20th-century pharmaceutical chemistry, particularly in the field of endocrinology. Its origins are rooted in the discovery and synthesis of nonsteroidal estrogens, which revolutionized hormone research and therapy.
The journey towards synthetic estrogens began in the 1930s, a decade marked by the successful isolation and characterization of natural estrogen hormones, including estrone, estriol, and estradiol. des-is-it.org Scientists discovered that these natural estrogens shared a common steroidal structure based on a phenanthrene (B1679779) nucleus. des-is-it.org This foundational knowledge spurred efforts to synthesize substances that could mimic the biological activity of natural estrogens. des-is-it.orgwikipedia.org
Initial research focused on creating derivatives of the natural hormones. However, a pivotal shift occurred when researchers began to explore compounds that were structurally different from natural estrogens, moving away from the complex phenanthrene core for the sake of simplification. des-is-it.orgwikipedia.org This led to the investigation of various diphenyl compounds. The stilbene (B7821643) structure was identified as being particularly active. des-is-it.org This line of inquiry culminated in the synthesis of Diethylstilbestrol (B1670540) (DES) in 1938 by a team led by Sir Charles Dodds. des-france.org DES, a nonsteroidal compound, demonstrated potent estrogenic activity, marking a significant milestone in the development of synthetic hormones. wikipedia.orgwikipedia.org
Stilbestrol, or 4,4'-dihydroxystilbene (B84347), is the parent compound of a large family of nonsteroidal estrogens. iiab.mewikipedia.org Following the discovery of DES, extensive research was conducted to create analogues and derivatives with modified properties. This compound emerged from these efforts as an ester of diethylstilbestrol. wikipedia.org The creation of ester derivatives was a common strategy in medicinal chemistry to alter the pharmacokinetic profile of a parent drug.
The stilbestrol family includes a wide range of compounds, demonstrating the chemical versatility of the core structure. These derivatives were synthesized by modifying various parts of the stilbestrol molecule, leading to compounds with differing potencies and characteristics. iiab.mejst.go.jp
Table 1: Selected Stilbestrol Analogues and Derivatives
| Compound Name | Relationship to Stilbestrol |
|---|---|
| Diethylstilbestrol (DES) | A potent synthetic, nonsteroidal estrogen of the stilbestrol group. wikipedia.org |
| Dienestrol | A nonsteroidal estrogen structurally related to DES. wikipedia.org |
| Hexestrol | A nonsteroidal estrogen structurally similar to DES. des-is-it.org |
| Fosfestrol | The diphosphate (B83284) ester of diethylstilbestrol. iiab.me |
| Dimestrol | The dimethyl ether of diethylstilbestrol. iiab.me |
| This compound | The di(2-furoate) ester of diethylstilbestrol. wikipedia.orgiiab.me |
The research and development of stilbestrols in the mid-20th century were underpinned by evolving methodologies in chemistry and pharmacology. A key experimental approach was the use of animal models to assess estrogenic activity. Ovariectomized rats were commonly used to test the potency of newly synthesized compounds. des-is-it.org Changes in the vaginal epithelium of these animals served as a bioassay to quantify the estrogenic effects of a substance. des-is-it.org
The period was also characterized by a systematic approach to chemical synthesis and structure-activity relationship (SAR) studies. jst.go.jp Researchers synthesized series of related compounds and compared their biological activities to understand how specific structural features influenced their estrogenic effects. jst.go.jpbiorxiv.org This involved meticulous chemical synthesis, purification through methods like crystallization, and structural elucidation based on the analytical techniques of the time. frontiersin.orgchemicalbook.com The overarching scientific methodology was rooted in the principles of controlled experimentation and precise measurement, which had become the bedrock of modern chemistry since the work of pioneers like Antoine Lavoisier. solubilityofthings.com These systematic investigations allowed for the rational design of new derivatives like this compound from a lead compound like DES. frontiersin.org
Table 2: Chemical Data for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | [4-[(E)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate (B1237412) |
| Molecular Formula | C28H24O6 wikipedia.orgnih.gov |
| Molar Mass | 456.49 g·mol−1 wikipedia.org |
| CAS Number | 549-40-6 wikipedia.org |
| PubChem CID | 5930604 wikipedia.org |
| ChEMBL ID | ChEMBL2105117 wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(E)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O6/c1-3-23(19-9-13-21(14-10-19)33-27(29)25-7-5-17-31-25)24(4-2)20-11-15-22(16-12-20)34-28(30)26-8-6-18-32-26/h5-18H,3-4H2,1-2H3/b24-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMUAVGKIZQRY-WCWDXBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C2=CC=CO2)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)C2=CC=CO2)/C3=CC=C(C=C3)OC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-40-6 | |
| Record name | 4-[(1E)-1-Ethyl-2-[4-[(2-furanylcarbonyl)oxy]phenyl]-1-buten-1-yl]phenyl 2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furostilbestrol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furostilbestrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FUROSTILBESTROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN9M0YN4VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Synthesis and Structural Elucidation Studies of Furostilbestrol
Synthetic Pathways for Furostilbestrol and Related Esters
The primary synthetic route to this compound involves the direct esterification of diethylstilbestrol (B1670540). Diethylstilbestrol itself was first synthesized in 1938 and is characterized by a 4,4'-dihydroxystilbene (B84347) structure. iiab.medes-is-it.org The synthesis of this compound requires the reaction of the two phenolic hydroxyl groups of diethylstilbestrol with a suitable derivative of 2-furoic acid.
The formation of this compound, an ester, is achieved by reacting the hydroxyl groups of diethylstilbestrol with a carboxylic acid (2-furoic acid) or its reactive derivative. Several standard esterification methods are applicable for the synthesis of phenolic esters like this compound.
One common approach is the Steglich esterification , which is particularly effective for the esterification of alcohols and phenols under mild conditions. mdpi.comnih.gov This method typically utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov In the context of this compound synthesis, diethylstilbestrol would be reacted with 2-furoic acid in the presence of DCC and DMAP in an appropriate solvent like dichloromethane (B109758) (DCM).
Another potential method is the use of an acyl chloride . In this procedure, 2-furoic acid would first be converted to its more reactive acid chloride, 2-furoyl chloride. The subsequent reaction of 2-furoyl chloride with diethylstilbestrol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, would yield this compound.
A comparison of these potential methodologies is presented below:
| Methodology | Reagents | Conditions | Advantages | Disadvantages |
| Steglich Esterification | 2-Furoic Acid, Diethylstilbestrol, DCC, DMAP | Mild, often room temperature | High yields, mild conditions suitable for sensitive substrates. mdpi.comnih.gov | Produces dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove. |
| Acyl Chloride Method | 2-Furoyl Chloride, Diethylstilbestrol, Base (e.g., Pyridine) | Often requires initial conversion of carboxylic acid to acyl chloride; reaction with phenol (B47542) can be rapid. | High reactivity of acyl chloride leads to fast reactions. | Acyl chlorides can be moisture-sensitive; reaction may require careful control of stoichiometry and temperature. |
| Fischer-Speier Esterification | 2-Furoic Acid, Diethylstilbestrol, Strong Acid Catalyst (e.g., H₂SO₄) | Typically requires heating and removal of water. | Uses inexpensive reagents. | Harsh conditions (strong acid, heat) may not be suitable for complex molecules; equilibrium reaction requires removal of water to drive to completion. |
Structural Modification and Analog Development for this compound Research
The development of analogs of this compound is guided by the desire to modulate its biological activity, receptor selectivity, and metabolic stability. As an ester of diethylstilbestrol, modifications can be targeted at the ester moieties (the furoate groups) or the core stilbene (B7821643) structure.
The design of this compound analogs is rooted in principles of medicinal chemistry aimed at optimizing the interaction with its biological targets, primarily the estrogen receptors (ERα and ERβ). wikidoc.org
Modification of Ester Groups: Replacing the furan (B31954) rings with other heterocyclic or aromatic systems can influence receptor binding affinity and selectivity. For instance, introducing different substituents on the furan ring could alter electronic properties and steric bulk, potentially leading to differential interactions with the receptor's ligand-binding pocket.
Bioisosteric Replacement: The furan rings or the ester linkages could be replaced with bioisosteres—functional groups with similar physical or chemical properties. For example, replacing the ester linkage with an amide or ether could significantly alter the compound's metabolic stability and duration of action. The synthesis of various steroid derivatives containing furan moieties highlights the chemical feasibility of such designs. nih.gov
The synthesis of novel this compound derivatives would employ a range of organic chemistry reactions.
Synthesis of Diverse Esters: A straightforward strategy involves the esterification of diethylstilbestrol with a variety of different carboxylic acids, similar to the synthesis of this compound itself. This allows for the systematic exploration of how different ester groups affect activity. Methodologies like the Steglich esterification are well-suited for creating a library of such analogs due to their broad substrate scope and mild conditions. mdpi.comnih.gov
Modification of the Furan Moiety: For derivatives modified at the furan ring, the synthesis would start with a pre-functionalized furoic acid. For example, 5-nitro-2-furoic acid could be used in an esterification reaction to introduce a nitro group onto the terminal rings of the this compound analog.
Synthesis of Modified Diethylstilbestrol Backbones: To create analogs with a modified core, a substituted stilbene would first need to be synthesized. For example, analogs of diethylstilbestrol with different alkyl groups could be prepared and then subjected to esterification with 2-furoic acid. The synthesis of furan-steroid hybrids often involves multi-step sequences including reactions like aldol (B89426) additions and etherifications, which could be adapted for creating more complex this compound analogs. nih.gov
These strategies allow for the systematic development of new compounds based on the this compound scaffold for further research into their chemical and biological properties.
Molecular and Cellular Mechanisms of Furostilbestrol Action Non Clinical Focus
Estrogen Receptor Binding Affinities and Selectivity Studies (e.g., ERα, ERβ)
Estrogens exert their physiological effects through two primary receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). nih.gov These receptors are products of different genes and exhibit distinct tissue distributions and ligand-binding specificities. nih.gov The binding affinity of a ligand to these receptor subtypes is a critical determinant of its biological activity.
Table 1: General Representation of Estrogen Receptor Binding Affinity Data
| Compound | Target Receptor | Relative Binding Affinity (RBA %) |
| 17β-estradiol (E2) | ERα | 100 |
| 17β-estradiol (E2) | ERβ | 100 |
| Furostilbestrol | ERα | Data not available |
| This compound | ERβ | Data not available |
| Genistein | ERα | Moderate |
| Genistein | ERβ | High (preference for ERβ) embopress.org |
This table is a general representation. Specific RBA values for this compound were not found in the provided search results. Data for Genistein is included for illustrative purposes.
Quantitative Ligand Binding Assays for Receptor Interaction Analysis
Quantitative ligand binding assays are fundamental in determining the affinity of a ligand for its receptor. wikipedia.orgbmglabtech.com These assays measure the interaction between a ligand and a receptor, which can be quantified by the equilibrium dissociation constant (KD). bmglabtech.com
Commonly used methods include radioligand binding assays, where a radioactively labeled ligand is used to detect its binding to a target. labome.com These can be performed as saturation binding experiments to determine receptor density and affinity, or as competitive binding assays to determine the affinity of an unlabeled competitor. labome.com Non-radioactive methods are also prevalent, such as those based on fluorescence. wikipedia.orgbmglabtech.comnih.gov For example, fluorescence polarization and fluorescence resonance energy transfer (FRET) are techniques used to study ligand-receptor interactions. wikipedia.org
The process often involves incubating the receptor with the ligand and then separating the bound from the free ligand. nih.gov For instance, hydroxyapatite (B223615) can be used to absorb receptor-ligand complexes. nih.gov
Structure-Activity Relationships Governing Receptor Interactions
For steroidal estrogens, key features for strong interaction with the GABAA receptor complex, for instance, include a 5α or 5β-reduced pregnane (B1235032) skeleton, a hydroxyl group at C3 in the α-position, and a ketone group at C20. nih.gov In the context of estrogen receptors, the binding modes of various 17β-estradiol derivatives are largely similar, but subtle differences in hydrogen bond formation and van der Waals interactions significantly impact their binding affinities for ERα and ERβ. plos.org The presence and position of hydroxyl groups on the sterol backbone are critical for high-affinity binding. nih.gov Even minor structural modifications can invert the activity of a compound from an agonist to an antagonist. nih.gov
The binding cavity of ERα and ERβ has a relatively conserved three-dimensional structure, which explains why many compounds bind to both isoforms. embopress.org However, minor differences in the amino acid composition of the binding pocket can affect the volume and shape of the cavity, leading to distinct ligand preferences. embopress.org
Intracellular Signaling Pathways Modulated by this compound (In Vitro Studies)
Beyond direct genomic actions, estrogens can trigger rapid, non-genomic signaling cascades within the cell. nih.govnih.govirrespub.com These pathways are initiated by the interaction of the estrogen-receptor complex with various signaling molecules in the cytoplasm and at the cell membrane. nih.govnih.gov
Receptor-Mediated Signaling Cascade Investigations
Upon ligand binding, estrogen receptors can activate a variety of intracellular signaling pathways. nih.gov These cascades often involve a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to a cellular response. nih.govnih.gov
Key signaling pathways activated by estrogens include the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-OH kinase (PI3K)/Akt pathway. nih.govnih.gov The activation of these pathways can be investigated in vitro using specific cell lines. For example, the activation of the MAPK pathway can be assessed by measuring the phosphorylation of ERK (extracellular signal-regulated kinases). biomolther.org The organization of these signaling components into complexes, often scaffolded by adapter proteins, is crucial for signal specificity and efficiency. nih.gov
Cellular Interaction Studies of this compound (e.g., cell lines, primary cell cultures)
The effects of this compound at the cellular level are investigated using in vitro models such as established cell lines and primary cell cultures. stemcell.comnih.gov These systems allow for the detailed study of cellular responses in a controlled environment.
Primary cell cultures, which are isolated directly from tissues, are considered more physiologically relevant as they retain the genetic and phenotypic characteristics of their tissue of origin for a finite period. stemcell.comeppendorf.com This makes them valuable for predicting in vivo outcomes. stemcell.com The process of establishing primary cultures involves tissue disaggregation through mechanical or enzymatic methods to obtain viable cells for culture. eppendorf.comnih.gov
In contrast, cell lines are often immortalized, meaning they can be passaged indefinitely. stemcell.comeppendorf.com While this offers convenience and reproducibility, cell lines can undergo genetic and phenotypic changes over time. stemcell.com Both primary cells and cell lines are crucial tools for studying the effects of compounds like this compound on cellular processes such as proliferation, differentiation, and apoptosis. nih.govmdpi.com For example, studies might involve treating cancer cell lines with this compound to assess its impact on cell growth and survival.
Investigations in Specific Cellular Systems (e.g., human endothelial cells)
While direct studies on the molecular mechanisms of this compound in human endothelial cells are not extensively documented in publicly available research, the actions of its parent compound, diethylstilbestrol (B1670540) (DES), provide significant insights into its probable effects. As this compound is a derivative of DES, it is anticipated to exhibit similar estrogenic activities. iiab.mewikipedia.org
Research on DES has demonstrated its impact on endothelial cells. In a study using human umbilical vein endothelial cells (HUVECs), DES was found to impair key angiogenic functions, including cell viability, migration, and the formation of capillary-like structures. nih.gov This anti-angiogenic effect was associated with the promotion of a proinflammatory response in the endothelial cells. nih.gov The underlying molecular mechanism for these effects was linked to the upregulation of the YAP/Mst1–FOXO3A signaling pathway. nih.gov
Another study investigating the effects of DES on bovine aortic endothelial cells (BAECs) revealed that DES could lead to a reduction in nitric oxide (NO•) bioavailability. ucla.edu This was not due to a change in the expression of endothelial nitric oxide synthase (eNOS) but rather an increase in the production of reactive oxygen species (ROS) through the activation of NADPH oxidase (NOX) and xanthine (B1682287) oxidase (XO). ucla.edu This DES-induced increase in ROS was found to be dependent on the estrogen receptor. ucla.edu
Furthermore, a study in zebrafish embryos demonstrated that DES exposure could disrupt vascular and heart development. ualg.pt Transcriptome analysis of the endothelial cells from these embryos revealed that DES treatment led to significant changes in gene expression, indicating a direct effect on the developing vasculature at the molecular level. ualg.pt
Table 1: Summary of Diethylstilbestrol (DES) Effects on Endothelial Cells
| Cellular System | Key Findings | Implicated Molecular Pathway | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Impaired cell viability, migration, and capillary network formation; promoted a proinflammatory response. | Upregulation of YAP/Mst1–FOXO3A signaling. | nih.gov |
| Bovine Aortic Endothelial Cells (BAECs) | Reduced nitric oxide (NO•) bioavailability; increased reactive oxygen species (ROS) production. | Estrogen receptor-dependent activation of NADPH oxidase (NOX) and xanthine oxidase (XO). | ucla.edu |
| Zebrafish Embryo Endothelial Cells | Disrupted vascular and heart development; altered gene expression profile. | Not fully elucidated, but transcriptome analysis showed differential gene expression. | ualg.pt |
Studies on Receptor Downregulation and Degradation (Analogous Mechanisms)
The continuous or prolonged activation of receptors by an agonist can lead to a cellular response known as receptor downregulation. This is a homeostatic mechanism that reduces the cell's sensitivity to the agonist by decreasing the number of receptors on the cell surface. This process often involves the internalization of the receptor-ligand complex, followed by its degradation in lysosomes.
Fulvestrant (B1683766) is a first-in-class SERD that functions as a pure estrogen receptor antagonist. iiab.me Its mechanism of action involves binding to the estrogen receptor and inducing a conformational change that destabilizes the receptor. This altered conformation marks the receptor for destruction by the cell's natural protein degradation machinery, specifically the ubiquitin-proteasome system. iiab.me This leads to a significant reduction in the total cellular levels of estrogen receptor protein. iiab.me
The action of SERDs like fulvestrant highlights a key mechanism for modulating estrogen receptor levels. Although this compound is an agonist and not an antagonist, the principle of ligand-induced receptor degradation is a relevant analogous mechanism. Chronic stimulation of estrogen receptors by a potent agonist like this compound could potentially trigger cellular feedback mechanisms leading to increased receptor turnover and degradation as a means of desensitization, though this specific pathway for this compound has not been explicitly detailed in the researched literature.
Preclinical Pharmacological Investigations of Furostilbestrol Non Human Organismal Studies
In Vitro Pharmacological Models Utilizing Tissue and Organ Systems
Advanced in vitro models that mimic human physiology, such as organoids, organ-on-a-chip systems, and ex vivo tissue explants, are pivotal in modern drug discovery for assessing efficacy and mechanism of action. creative-biolabs.comfrontiersin.orgadinstruments.comrsc.orgmdpi.comhubrecht.eumdpi.comnih.govmednexus.orgnih.gov
Organoid and Organ-on-Chip Models for Furostilbestrol Research
Organoids and organ-on-a-chip technologies represent a significant leap forward from traditional two-dimensional cell cultures, offering a more physiologically relevant environment for studying drug effects. frontiersin.orgrsc.orgmdpi.comhubrecht.eunih.govmednexus.org These models can recapitulate aspects of organ-specific architecture and function. nih.gov Despite the growing application of these models in pharmaceutical research for various compounds, a thorough search of scientific literature and databases reveals no specific studies utilizing organoid or organ-on-a-chip models for the pharmacological investigation of this compound.
Ex Vivo Tissue Explant Studies
Ex vivo tissue explant models, which involve the culture of fresh tissue fragments, offer a valuable platform for preclinical drug assessment as they preserve the native tissue architecture and microenvironment. nih.gov This methodology has proven predictive for anti-cancer drug responses. nih.gov However, there is no publicly available research detailing the use of ex vivo tissue explant studies to investigate the pharmacological properties of this compound.
In Vivo Studies in Non-Human Animal Models
Animal models are a cornerstone of preclinical research, providing essential data on a drug's effects within a whole biological system. taconic.commdpi.com
Rodent Models in this compound Pharmacological Research
Rodent models, particularly mice and rats, are extensively used in pharmacological research due to their genetic similarity to humans, rapid breeding cycles, and the availability of genetically engineered models. taconic.com They have been instrumental in studying the effects of synthetic estrogens, such as diethylstilbestrol (B1670540) (DES), which is structurally related to this compound. researchgate.net Research on DES in rodents has provided insights into its potent endocrine-disrupting effects. researchgate.net Nevertheless, specific pharmacological studies on this compound in rodent models are not documented in the available scientific literature.
Non-Human Primate Models for Advanced Preclinical Evaluation
Non-human primates (NHPs) are often used in advanced preclinical studies due to their physiological and genetic proximity to humans, making them a relevant model for assessing the safety and efficacy of new drugs before human trials. europa.euwellbeingintlstudiesrepository.orgnhpreagents.orgnih.govwoah.org While NHPs are utilized in the preclinical evaluation of various therapeutics, including immunomodulatory agents, there is no evidence in the scientific literature of this compound having been subjected to pharmacological investigation in non-human primate models. nih.gov
Development and Validation of Predictive Animal Models for this compound Research
Metabolic Pathways and Biotransformation of Furostilbestrol Non Human/in Vitro
Enzymatic Hydrolysis of Furostilbestrol Esters
This compound, when formulated as an ester, undergoes enzymatic hydrolysis as a primary metabolic step. This reaction involves the cleavage of the ester bond, releasing the active this compound molecule and the corresponding carboxylic acid. This process is predominantly catalyzed by a class of enzymes known as carboxylesterases. wikipedia.org
Carboxylesterases are ubiquitous serine hydrolases found in high concentrations in tissues such as the liver and in plasma. wikipedia.orgnih.gov In vitro studies using liver microsomes and plasma from various preclinical species are standard models to investigate this hydrolytic conversion. nih.gov The rate and extent of hydrolysis can be influenced by the structure of the ester group itself; for instance, the chain length of the attached carboxylic acid can affect the enzyme's efficiency. nih.gov
Research on other steroid and stilbene (B7821643) esters has demonstrated that carboxylesterases in subcellular fractions like liver microsomes and S9 fractions effectively catalyze this cleavage. nih.govnih.gov The general reaction is as follows:
This compound Ester + H₂O --(Carboxylesterase)--> this compound + Carboxylic Acid
The activity of these enzymes can vary significantly between different species, which is a critical consideration in preclinical drug development. nih.gov
Biotransformation Processes in Isolated Enzyme Systems and Subcellular Fractions
Following, or in parallel with, hydrolysis, this compound undergoes further biotransformation, primarily through oxidative metabolism. These reactions are typically studied in vitro using subcellular fractions from the liver, such as microsomes and the S9 fraction, which contain a rich complement of drug-metabolizing enzymes. taylorandfrancis.comunl.edunih.gov
Liver microsomes are vesicles of the endoplasmic reticulum that contain the cytochrome P450 (CYP450) superfamily of enzymes, which are central to the Phase I metabolism of many xenobiotics. nih.govnih.gov The S9 fraction is a supernatant from homogenized liver tissue that contains both microsomal and cytosolic enzymes, offering a more comprehensive in vitro model of hepatic metabolism. taylorandfrancis.comnih.gov
For stilbene estrogens like this compound, key metabolic pathways investigated in these systems include:
Oxidative Metabolism : The oxidative metabolism of stilbene-type estrogens is a significant pathway that can lead to various hydroxylated metabolites. nih.gov Peroxidase-mediated oxidation is a particularly noted pathway for related compounds like diethylstilbestrol (B1670540). nih.gov
Metabolite Identification : In vitro incubations of this compound with liver microsomes or S9 fractions from preclinical species, supplemented with necessary cofactors like NADPH, allow for the generation of metabolites. frontiersin.org Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are then used to identify the structures of these metabolites. nih.govfrontiersin.org
These studies help to map the metabolic pathways and identify the specific CYP450 isoforms responsible for the biotransformation of this compound.
Comparative Metabolic Studies Across Preclinical Species
The metabolism of a drug candidate can show significant qualitative and quantitative differences among various animal species and humans. nih.govnih.gov Therefore, comparative in vitro metabolic studies are essential in preclinical development to select the most appropriate animal models for toxicology studies and to predict human metabolism. nih.govnih.gov
These studies typically involve incubating this compound with liver microsomes, S9 fractions, or hepatocytes from a panel of species, such as rats, mice, dogs, and non-human primates. mdpi.comnih.gov The goal is to compare the metabolic profiles, including the types and amounts of metabolites formed, across these species.
Key findings from comparative studies on structurally related compounds have highlighted significant inter-species differences:
Metabolic Rates : The rate at which the parent drug is metabolized can vary substantially. For example, studies on other compounds have shown that metabolism in mouse liver microsomes can be much more rapid than in rat or human microsomes. researchgate.net
Metabolite Profiles : The specific metabolites generated can differ between species. One species might produce a unique metabolite not seen in others, or the proportion of major metabolites can vary significantly. nih.govnih.govnih.gov For instance, in vitro metabolism of diethylstilbestrol (DES) in hamster and rat microsomes revealed markedly different patterns of metabolites. nih.gov
Such comparative data are often presented in tabular format to clearly illustrate the species-specific differences in metabolic pathways.
Table 1: Hypothetical Comparative Metabolic Profile of this compound in Liver Microsomes
| Species | Rate of Metabolism (t½, min) | Major Metabolite(s) | Minor Metabolite(s) |
|---|---|---|---|
| Rat | 45 | Hydroxylated this compound | Oxidative cleavage products |
| Mouse | 15 | Hydroxylated this compound, Glucuronide conjugate | Oxidative cleavage products |
This table is for illustrative purposes and is based on typical findings in comparative metabolic studies for stilbene-like compounds.
Understanding these species-specific differences is crucial for extrapolating preclinical safety and efficacy data to humans. nih.gov
Advanced Research Methodologies and Analytical Approaches for Furostilbestrol
Spectroscopic and Chromatographic Techniques for Furostilbestrol Analysis in Research
Spectroscopic and chromatographic techniques are fundamental in the analysis of chemical compounds like this compound. cannabissciencetech.comorganomation.com Chromatography separates the components of a mixture, while spectroscopy is used to identify and quantify the separated components by analyzing their interaction with electromagnetic radiation. organomation.com The combination of these techniques provides a powerful tool for the qualitative and quantitative analysis of this compound in various matrices. organomation.com
Mass Spectrometry-Based Methodologies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound analysis, MS-based methodologies offer high sensitivity and specificity, allowing for the detection and quantification of the compound even at very low concentrations. organomation.comlucideon.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. lucideon.comgamanamspmvv.in GC-MS is suitable for volatile compounds, while LC-MS is preferred for non-volatile and thermally unstable compounds like many steroids and related molecules. europeanpharmaceuticalreview.comnih.gov
A patent application mentions this compound in a list of compounds, and describes the use of MALDI mass spectrometry for the analysis of a related compound, giving a M+Na peak. googleapis.comgoogleapis.com This suggests that mass spectrometry is a relevant technique for the characterization of such molecules.
| Technique | Principle | Application in this compound Research |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection using a mass spectrometer. lucideon.com | Identification and quantification of this compound if it is or can be derivatized to be volatile. cdc.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase, followed by mass spectrometric detection. gamanamspmvv.in | Highly suitable for the analysis of non-volatile and thermally labile compounds like this compound in biological and environmental samples. europeanpharmaceuticalreview.comnih.gov |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) | A soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. googleapis.comgoogleapis.com | Characterization of this compound and its derivatives. googleapis.comgoogleapis.com |
Liquid Chromatography Applications
Liquid chromatography (LC) is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify the components of a mixture. europeanpharmaceuticalreview.comjasco-global.com High-Performance Liquid Chromatography (HPLC) is a widely used form of LC in the pharmaceutical industry due to its precision and ability to handle a wide range of compounds. europeanpharmaceuticalreview.com For a compound like this compound, which is a synthetic estrogen, HPLC would be an essential tool for purity testing, stability studies, and quantification in various formulations and biological samples. europeanpharmaceuticalreview.comchromatographytoday.com
The choice of stationary and mobile phases is critical for achieving effective separation. journalagent.com For steroid-like molecules, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common approach. researchgate.net
| LC Method | Description | Relevance to this compound |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | A technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. jasco-global.com It is highly suitable for compounds that are not easily volatilized, are thermally unstable, and have high molecular weights. europeanpharmaceuticalreview.com | Essential for quality control, purity assessment, and quantification of this compound in pharmaceutical formulations and biological fluids. europeanpharmaceuticalreview.comchromatographytoday.com |
| Reversed-Phase HPLC (RP-HPLC) | A common mode of HPLC where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., methanol-water). researchgate.net | Likely the primary HPLC mode for analyzing this compound, given its steroid-like structure. researchgate.netiiab.me |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry, offering high sensitivity and specificity for the analysis of complex mixtures. mdpi.com | A powerful tool for the sensitive and specific quantification of this compound and its metabolites in biological samples. nih.gov |
Computational Chemistry and In Silico Modeling in this compound Research
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development, offering insights into molecular interactions and properties before a compound is synthesized. nih.govnih.gov These methods use computer simulations to predict the behavior of molecules, which can significantly accelerate research and reduce costs. nih.govmdpi.com
Molecular Docking and Dynamics Simulations for Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov For this compound, molecular docking can be used to predict its binding affinity and mode of interaction with its biological target, likely an estrogen receptor. nih.gov This information is crucial for understanding its mechanism of action and for the design of more potent and selective analogs. unirioja.es
Molecular dynamics simulations can further refine the docking results by simulating the movement of atoms in the protein-ligand complex over time, providing a more dynamic and realistic picture of the binding event. unirioja.es
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org QSAR models are developed by correlating the physicochemical properties of a series of compounds with their measured biological activities. mdpi.com
For this compound, QSAR studies could be employed to:
Predict the estrogenic activity of new, unsynthesized derivatives. nih.gov
Identify the key structural features that contribute to its biological activity. mdpi.com
Optimize the structure of this compound to enhance its desired properties and minimize potential side effects. longdom.org
The development of a robust QSAR model involves several steps, including dataset selection, calculation of molecular descriptors, model building using statistical methods like multiple linear regression, and rigorous validation. nih.gov
| Computational Method | Description | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its target protein. researchgate.netnih.gov | To understand how this compound binds to the estrogen receptor and to guide the design of new analogs. fip.orgscirp.org |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. unirioja.es | To study the stability of the this compound-receptor complex and to refine the binding mode predicted by docking. unirioja.es |
| QSAR | Relates the chemical structure of a compound to its biological activity through mathematical models. longdom.org | To predict the activity of new this compound derivatives and to identify key structural features for activity. nih.govrasayanjournal.co.in |
Bioanalytical Method Validation for Ligand Binding Assays
Bioanalytical method validation is a crucial process in drug development that ensures the reliability and accuracy of analytical methods used to measure drug concentrations in biological matrices. europa.eufda.gov For a compound like this compound, which likely acts as a ligand for a biological receptor, ligand binding assays (LBAs) would be a key analytical tool. pmda.go.jp
The validation of LBAs involves assessing several parameters to demonstrate that the method is suitable for its intended purpose. pmda.go.jpslideshare.net These parameters typically include:
Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. pmda.go.jp
Accuracy: The closeness of the measured concentration to the true concentration. pmda.go.jp
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. pmda.go.jp
Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte. pmda.go.jp
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. pmda.go.jp
Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide detailed guidelines for the validation of bioanalytical methods, including specific recommendations for LBAs. europa.eufda.goveuropa.eu Adherence to these guidelines is essential for the data to be accepted in regulatory submissions. fda.gov
| Validation Parameter | Definition | Importance for this compound Assays |
|---|---|---|
| Specificity/Selectivity | The ability to measure the analyte accurately and specifically in the presence of other components. pmda.go.jp | Ensures that the assay is measuring this compound and not other endogenous or exogenous substances. |
| Accuracy | The closeness of agreement between the measured value and the true value. pmda.go.jp | Crucial for obtaining reliable pharmacokinetic and toxicokinetic data. europa.eu |
| Precision | The variability of repeated measurements of the same sample. pmda.go.jp | Demonstrates the reproducibility of the assay. slideshare.net |
| Calibration Curve | A curve showing the relationship between the concentration of a substance and the response of the analytical method. pmda.go.jp | Used to quantify the concentration of this compound in unknown samples. pmda.go.jp |
| Stability | The ability of the analyte to retain its chemical identity and concentration in a given matrix under specific conditions for a certain period. pmda.go.jp | Ensures that the measured concentration reflects the actual concentration at the time of sampling. |
Characterization of Critical Reagents for this compound Ligand Binding Assays
Ligand binding assays (LBAs) are a cornerstone of bioanalysis, and their reliability is fundamentally dependent on the quality and consistency of their critical reagents. swordbio.comkcasbio.com For a hypothetical this compound LBA, which could be based on methodologies like the fluorescence polarization (FP) assays used for other stilbene (B7821643) estrogens, the critical reagents would typically include the this compound-specific binding protein (e.g., an antibody or a receptor), a labeled form of this compound (tracer), and the standards used for calibration. researchgate.net The rigorous characterization of these reagents is paramount to ensure assay robustness, accuracy, and reproducibility over the lifecycle of the assay. oeno-one.eursc.org
The primary goal of characterization is to establish a comprehensive profile of the physicochemical and functional attributes of each critical reagent lot. oeno-one.eu This process is essential for identifying potential sources of assay variability, troubleshooting performance issues, and ensuring that new reagent batches are comparable to the original, validated batches. rsc.orgresearchgate.net
Key Reagents and Characterization Parameters:
Binding Protein (e.g., Antibody, Receptor): This is arguably the most critical reagent, as its binding characteristics define the assay's specificity and sensitivity. For this compound, this could be a monoclonal or polyclonal antibody, or a specific receptor like the estrogen receptor α ligand-binding domain (ER-LBD) which has been used for other stilbenes. researchgate.net
Physicochemical Analysis: Techniques such as SDS-PAGE, size-exclusion chromatography (SEC-HPLC), and mass spectrometry (MS) are employed to confirm identity, purity, and structural integrity. These methods can detect aggregation, fragmentation, or other modifications that could impact performance.
Functional Analysis: The binding activity and affinity (K_D) of the protein for this compound must be quantified. Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can provide detailed kinetic data (k_a and k_d). For each new lot, the binding profile should be compared against the reference standard to ensure consistency.
This compound Tracer: In a competitive LBA format like a fluorescence polarization assay, a tracer (e.g., this compound conjugated to a fluorophore) is essential. researchgate.net
Purity and Identity: The chemical identity and purity of the tracer must be confirmed, typically using HPLC and mass spectrometry. This ensures that the signal generated is from the correct molecule and is free from interfering contaminants.
Labeling Ratio: The degree of labeling (e.g., fluorophore-to-Furostilbestrol ratio) must be determined and controlled, as it can significantly affect assay sensitivity and signal intensity.
This compound Standard: A well-characterized, high-purity this compound reference standard is required for generating the calibration curve against which unknown samples are quantified.
Purity and Concentration: The purity of the standard should be assessed by multiple analytical techniques, such as HPLC-UV, NMR, and mass spectrometry. The concentration of stock solutions must be accurately determined and verified.
The table below summarizes the critical reagents and the recommended characterization tests for a this compound LBA.
| Reagent | Characterization Attribute | Analytical Method | Purpose |
| Binding Protein (e.g., Antibody, ER-LBD) | Identity & Purity | Mass Spectrometry, SDS-PAGE | Confirms correct protein and detects impurities/fragments. |
| Aggregation Level | Size-Exclusion Chromatography (SEC-HPLC) | Quantifies aggregates which can affect binding. | |
| Binding Affinity & Kinetics | Surface Plasmon Resonance (SPR), ELISA | Determines binding strength (K_D) and on/off rates (k_a/k_d). | |
| Concentration | UV-Vis Spectroscopy (A280) | Ensures consistent protein concentration in assay buffers. | |
| This compound Tracer | Identity & Purity | HPLC, Mass Spectrometry | Confirms chemical structure and purity of the labeled analyte. |
| Labeling Efficiency | Spectrophotometry, Mass Spectrometry | Determines the ratio of label to analyte, affecting signal. | |
| Functional Activity | LBA Performance Test | Confirms the tracer binds to the binding protein as expected. | |
| This compound Standard | Identity & Purity | NMR, Mass Spectrometry, HPLC | Confirms structural integrity and high purity of the calibrator. |
| Concentration/Potency | Quantitative NMR (qNMR), Mass Balance | Establishes accurate concentration for calibration curves. |
This table is generated based on general principles of ligand binding assay reagent characterization. oeno-one.eursc.orgwyatt.com
Performance Tracking and Trending of this compound Assays
Once a this compound ligand binding assay is validated and implemented, its performance must be continuously monitored over time. Performance tracking and trending are systematic processes for collecting and analyzing key assay parameters to ensure the method remains reliable and under control. This proactive approach allows for the early detection of shifts or drifts in assay performance, which might be caused by reagent degradation, instrument malfunction, or operator variability.
The core of performance tracking involves the consistent analysis of quality control (QC) samples at multiple concentrations with every assay run. The results from these QC samples, along with other assay parameters, are recorded and plotted over time in control charts.
Key Parameters for Tracking and Trending:
Quality Control (QC) Sample Performance: The accuracy and precision of QC samples are the most direct indicators of assay performance. Control charts for QC sample concentrations should be maintained. Any trend of consistent deviation from the nominal concentration or increased variability is a clear signal for investigation.
Calibration Curve Parameters: The parameters of the standard curve provide insight into the fundamental behavior of the assay reagents.
EC50/IC50: For competitive assays like those used for stilbene estrogens, the half-maximal inhibitory concentration (IC50) is a critical parameter. researchgate.net A significant shift in the IC50 value can indicate a change in the activity of the binding protein or the tracer.
Signal-to-Background Ratio (S/B): Tracking the maximum and minimum signals of the calibration curve helps monitor the dynamic range and sensitivity of the assay. A decreasing S/B ratio may suggest reagent degradation.
Slope and Asymptotes: Changes in the slope or the upper and lower plateaus of the sigmoidal curve can also indicate performance issues.
The data below illustrates a hypothetical trend analysis for a this compound LBA, tracking the IC50 and the signal from a high-concentration QC sample over a series of assay runs.
| Assay Run # | Date | IC50 (nM) | High QC Signal (RFU) | Analyst | Instrument ID | Reagent Lot # |
| 1 | 2025-01-05 | 12.5 | 1502 | A. Smith | FP-01 | AB-101 |
| 2 | 2025-01-12 | 12.8 | 1488 | A. Smith | FP-01 | AB-101 |
| 3 | 2025-01-19 | 12.3 | 1510 | B. Jones | FP-01 | AB-101 |
| 4 | 2025-01-26 | 13.0 | 1475 | B. Jones | FP-01 | AB-101 |
| 5 | 2025-02-02 | 14.5 | 1350 | A. Smith | FP-02 | AB-101 |
| 6 | 2025-02-09 | 14.8 | 1345 | A. Smith | FP-02 | AB-101 |
| 7 | 2025-02-16 | 12.6 | 1495 | B. Jones | FP-01 | AB-102 |
| 8 | 2025-02-23 | 12.4 | 1505 | B. Jones | FP-01 | AB-102 |
This is a hypothetical data table. RFU = Relative Fluorescence Units.
In this example, a clear shift in both the IC50 and the high QC signal is observed in runs 5 and 6. This trend correlates with a change in the instrument used, prompting a root cause analysis to investigate instrument calibration or compatibility. The return to expected values in runs 7 and 8 coincides with a change back to the original instrument and a new lot of the binding reagent, demonstrating the value of tracking multiple variables to diagnose performance shifts. Establishing pre-defined acceptance criteria for these parameters is crucial for making objective decisions about the validity of an assay run and for triggering investigations when limits are exceeded.
Future Directions and Emerging Research Avenues for Furostilbestrol
Exploration of Novel Mechanisms Beyond Estrogen Receptor Interactions
While Furostilbestrol's activity is primarily understood through its relationship with estrogen receptors (ERα and ERβ), future research must explore mechanisms that are independent of these classical pathways. wikipedia.orgmolbase.com Studies on other estrogens, such as 17beta-estradiol, have revealed rapid, non-genomic actions that are not blocked by traditional ER antagonists. nih.gov These novel pathways often involve the activation of cell signaling cascades, such as the mitogen-activated protein (MAP) kinase pathway, which can influence cell growth and differentiation. nih.gov
Future research on this compound could investigate:
Rapid Signaling Events: Examining whether this compound can induce rapid (within minutes) cellular responses, such as the phosphorylation of MAP kinases (ERK1 and ERK2), which would suggest a membrane-initiated signaling cascade. nih.gov
Receptor Cross-Talk: Investigating potential interactions between estrogen receptors and other signaling systems, like neurotrophin receptors, which could lead to a convergence of their downstream pathways. nih.gov
ER-Independent Effects: Utilizing ER-alpha knockout models or specific antagonists to determine if this compound retains biological activity, thereby confirming the existence of alternative mechanisms. nih.gov
Uncovering such mechanisms would broaden the understanding of this compound's biological footprint and could reveal new therapeutic possibilities beyond its estrogenic effects.
Integration of Omics Technologies in this compound Research
The application of high-throughput "omics" technologies offers a powerful, unbiased approach to understanding the comprehensive molecular effects of a compound. uninet.edunih.gov Integrating these technologies into this compound research would provide a systems-level view of its impact on cellular processes. nih.gov These methods can help identify new biomarkers, signaling pathways, and potential therapeutic targets. uninet.edu
Key omics disciplines and their potential applications for this compound include:
Genomics: To identify genetic variations that may influence an individual's response to this compound. nih.gov
Transcriptomics: To analyze changes in gene expression (mRNA levels) in response to this compound treatment, revealing the cellular pathways it modulates. uninet.edunih.gov
Proteomics: To study the large-scale changes in protein expression and post-translational modifications, providing a direct look at the functional molecules within the cell. uninet.eduhumanspecificresearch.org
Metabolomics: To profile the changes in small-molecule metabolites, offering insights into how this compound affects cellular metabolism. uninet.edunih.gov
By combining these datasets, researchers can construct detailed molecular profiles of this compound's action, leading to a more complete understanding of its biological role. nih.gov
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Description | Potential Application for this compound Research |
|---|---|---|
| Genomics | The study of an organism's complete set of DNA (genome). nih.gov | Identify genetic polymorphisms that alter patient response or susceptibility to this compound's effects. |
| Transcriptomics | The analysis of the complete set of RNA transcripts in a cell. uninet.edu | Determine which genes and signaling pathways are activated or suppressed by this compound. |
| Proteomics | The large-scale study of proteins, their structures, and functions. uninet.edu | Identify protein interaction partners and downstream targets of this compound action beyond the estrogen receptor. |
| Metabolomics | The scientific study of the set of metabolites present within an organism, cell, or tissue. uninet.edu | Uncover alterations in metabolic pathways following this compound exposure to understand its systemic effects. |
Development of Advanced Non-Animal Models for this compound Studies
In line with the global "3Rs" principles (Replacement, Reduction, and Refinement of animal testing), future research on this compound should leverage advanced non-animal models. www.csiro.aunih.gov These models can offer more human-relevant data and allow for higher throughput screening. www.csiro.aunih.gov
Promising non-animal models for this compound research include:
In Vitro 3D Models: Moving from traditional 2D cell cultures to 3D models like spheroids and organoids can better mimic the complex cell-cell interactions and microenvironment of human tissues. www.csiro.aunih.gov
Organs-on-a-Chip (OoCs): These microfluidic devices contain living cells in a system that recapitulates the physiological functions of a human organ, allowing for the study of this compound's effects on specific tissues in a dynamic environment. www.csiro.auwww.gov.pl
In Silico Models: Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, can predict the biological activity and potential toxicity of this compound and its derivatives based on their chemical structures. nih.govre-place.be
These advanced models can be used to investigate disease mechanisms, assess drug candidates, and fill knowledge gaps regarding the compound's effects on human physiology. nih.govre-place.be
Table 2: Advanced Non-Animal Models for this compound Investigation
| Model Type | Description | Relevance to this compound Studies |
|---|---|---|
| 3D Cell Cultures (Organoids/Spheroids) | Self-assembled 3D structures of cells that mimic the architecture and function of an organ. www.csiro.au | Studying the long-term effects of this compound on tissue development and function in a human-relevant context. |
| Organs-on-a-Chip (OoCs) | Microfluidic culture devices that simulate the activities, mechanics, and physiological response of entire organs. www.csiro.auwww.gov.pl | Investigating the impact of this compound on specific organ systems, such as the liver or reproductive tract, under physiological flow conditions. |
| In Silico Computational Modeling | Computer-based simulations to predict the properties, activity, and toxicity of chemical compounds. re-place.be | Screening potential derivatives of this compound for desired activity and predicting potential off-target effects before synthesis. |
| Ex Vivo Tissue Cultures | The use of small fragments of primary tissue dissected from a living organism to preserve the native microenvironment. www.csiro.aure-place.be | Testing the direct effects of this compound on intact human tissue samples to get a more accurate picture of its biological response. |
Addressing Research Gaps and Challenges in this compound Investigation
Despite its long-standing recognition as a stilbestrol derivative, significant research gaps persist for this compound. molbase.com Addressing these challenges is crucial for advancing our understanding and potential application of this compound.
Key research gaps and challenges include:
Lack of Specific Mechanistic Studies: Most of the presumed activity of this compound is extrapolated from its parent compound, diethylstilbestrol (B1670540). Dedicated studies on this compound's unique pharmacological profile are needed.
Limited Data on Long-Term Effects: There is a scarcity of research on the long-term consequences of this compound exposure, particularly using modern molecular techniques.
Methodological and Validation Issues: A significant challenge is the need for validated models, both in vitro and in silico, that can accurately predict the human response to this compound. oscm-forum.org
Resource and Funding Constraints: As with many areas of scientific inquiry, progress is often hampered by insufficient funding and time for in-depth investigation. dovepress.com
Systematic literature reviews and a concerted effort to tackle these specific gaps are necessary to build a robust evidence base for this compound. oscm-forum.orgrisingscholars.net
Table 3: Key Research Gaps and Challenges for this compound
| Category | Description of Gap/Challenge | Proposed Action |
|---|---|---|
| Empirical Gap | Scarcity of primary research data specifically on this compound's mechanisms, metabolism, and long-term effects. | Conduct foundational research using modern omics and advanced modeling techniques. |
| Methodological Gap | Lack of validated, human-relevant non-animal models for studying this compound. oscm-forum.org | Develop and validate 3D organoid and organ-on-a-chip models for reproductive and endocrine tissues. |
| Conceptual Gap | The understanding of this compound is largely confined to its role as a classic estrogen, limiting the exploration of novel functions. risingscholars.net | Investigate non-classical, ER-independent signaling pathways. |
| Resource Challenge | Insufficient funding, time, and specialized skills to conduct comprehensive studies on a less common compound. dovepress.com | Foster collaborative research initiatives and seek targeted funding to address specific knowledge gaps. |
Theoretical Applications in Drug Development and Discovery
The process of drug discovery and development is a lengthy and complex endeavor, starting from target identification and moving through preclinical and clinical research. ppd.comuu.se While this compound itself may have historical context, its structure and biological activity can serve as a scaffold for future drug development.
Theoretical applications include:
Lead Compound for Novel SERMs: The stilbestrol backbone of this compound could be chemically modified to create novel Selective Estrogen Receptor Modulators (SERMs). These new compounds could be designed to have tissue-specific effects, eliciting desirable estrogenic actions in bone, for example, while blocking estrogenic actions in breast or uterine tissue.
Tool Compound for Research: this compound can be used as a reference or tool compound in research to probe the function of estrogen receptors and related pathways.
Basis for Prodrug Design: The difuroate ester structure of this compound is a type of prodrug design. This concept could be applied to other parent drugs to improve their pharmacokinetic properties.
By leveraging modern drug design principles, the chemical structure of this compound could inspire the development of new therapeutics with improved efficacy and safety profiles for a variety of conditions.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 17beta-Estradiol |
| Diethylstilbestrol |
| Diethylstilbestrol difuroate |
| ERK1 |
| ERK2 |
Q & A
Q. How to design a robust experimental protocol to assess Furostilbestrol's pharmacological properties?
To evaluate pharmacological efficacy, employ a hypothesis-driven design with appropriate controls. For in vitro studies, include:
- Experimental groups : Dose-response assays (e.g., IC₅₀/EC₅₀ determination) with positive/negative controls.
- Assay selection : Use validated methods (e.g., receptor-binding assays, enzyme inhibition tests) aligned with this compound’s hypothesized mechanism .
- Replication : Triplicate measurements per concentration to account for variability.
For in vivo studies, adhere to ethical guidelines (e.g., ARRIVE) and specify animal models, administration routes, and endpoints (e.g., tumor growth inhibition for anticancer studies) .
Q. What methodologies ensure reproducibility in synthesizing this compound analogs?
- Synthetic protocols : Document reaction conditions (temperature, solvent, catalyst) and purification steps (e.g., HPLC gradients, crystallization solvents). Use IUPAC nomenclature for analogs .
- Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) and purity metrics (HPLC ≥95%). Cross-validate with elemental analysis for novel compounds .
- Batch records : Archive raw data (e.g., TLC plates, chromatograms) in supplementary materials to enable replication .
Q. How to statistically validate dose-response relationships in this compound studies?
- Model selection : Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism.
- Assumptions : Verify normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .
- Reporting : Include confidence intervals, p-values (with correction for multiple comparisons), and effect sizes. Avoid overstating "significance" without predefined thresholds (e.g., p < 0.05) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity across studies?
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity. Stratify by variables like cell type, assay duration, or compound purity .
- Experimental cross-validation : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, serum-free media) .
- Mechanistic probes : Use knockout models or siRNA to isolate target pathways and confirm specificity .
Q. What advanced statistical frameworks optimize this compound’s experimental parameters (e.g., dosage, timing)?
- Factorial design : Apply response surface methodology (RSM) to explore interactions between variables (e.g., dose vs. administration frequency).
- Machine learning : Train models on historical data to predict optimal dosing regimens or toxicity thresholds .
- Bayesian adaptive trials : Dynamically adjust parameters in real-time based on interim efficacy/safety data .
Q. How to integrate multi-omics data (transcriptomics, metabolomics) into this compound’s mechanism-of-action studies?
- Pathway analysis : Use tools like GSEA or KEGG to identify enriched pathways from RNA-seq data. Correlate with metabolomic shifts (e.g., LC-MS lipid profiles) .
- Network pharmacology : Construct protein-protein interaction networks to map off-target effects or synergistic targets .
- Data fusion : Apply multivariate PLS regression to integrate omics layers and identify key biomarkers .
Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical trials?
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and optimize synthesis parameters via DOE (Design of Experiments) .
- Stability testing : Monitor degradation under stress conditions (heat, humidity) using accelerated stability protocols .
- Analytical harmonization : Cross-calibrate instruments (e.g., HPLC, NMR) across collaborating labs using reference standards .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
